(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
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Overview
Description
(2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is an organic compound with a complex structure that includes a cyano group, a methoxyethyl group, and a dimethylpyrrole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrole ring, followed by the introduction of the cyano and methoxyethyl groups. The final step involves the formation of the acrylic acid moiety.
Pyrrole Ring Formation: The pyrrole ring can be synthesized using a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.
Introduction of Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanide source such as sodium cyanide.
Methoxyethyl Group Addition: The methoxyethyl group can be added through an alkylation reaction using 2-methoxyethyl chloride.
Formation of Acrylic Acid Moiety: The final step involves the formation of the acrylic acid moiety through a Knoevenagel condensation reaction between the cyano-substituted pyrrole and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.
Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or Grignard reagents are commonly employed.
Major Products
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Amines and other reduced forms of the cyano group.
Substitution: Various alkyl or aryl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its cyano group can act as a bioisostere for other functional groups, making it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the pyrrole ring or the cyano group can lead to the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the production of specialty polymers and materials with unique properties such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-2-cyano-3-[1-(2-hydroxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- (2E)-2-cyano-3-[1-(2-ethoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
- (2E)-2-cyano-3-[1-(2-methylpropyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid
Uniqueness
What sets (2E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid apart from similar compounds is its specific combination of functional groups. The presence of the methoxyethyl group provides unique steric and electronic properties that can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
(E)-2-cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-6-11(7-12(8-14)13(16)17)10(2)15(9)4-5-18-3/h6-7H,4-5H2,1-3H3,(H,16,17)/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUHQBZZARREQTJ-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCOC)C)C=C(C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1CCOC)C)/C=C(\C#N)/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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